molecular formula C14H15BrN2O2 B1404015 Tert-butyl 8-bromoquinolin-2-ylcarbamate CAS No. 1447608-01-6

Tert-butyl 8-bromoquinolin-2-ylcarbamate

Cat. No.: B1404015
CAS No.: 1447608-01-6
M. Wt: 323.18 g/mol
InChI Key: HJBMJXRHCHVNHN-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromoquinolin-2-ylcarbamate: is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromoquinolin-2-ylcarbamate typically involves the reaction of 8-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 8-bromoquinolin-2-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with the amine group replacing the bromine atom .

Scientific Research Applications

Chemistry: Tert-butyl 8-bromoquinolin-2-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromoquinolin-2-ylcarbamate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    8-Bromoquinoline: Shares the quinoline core structure but lacks the tert-butyl carbamate group.

    Tert-butyl 2-quinolylcarbamate: Similar structure but without the bromine atom at the 8-position.

Uniqueness: Tert-butyl 8-bromoquinolin-2-ylcarbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Biological Activity

Tert-butyl 8-bromoquinolin-2-ylcarbamate (CAS No. 1447608-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H15BrN2O2C_{14}H_{15}BrN_{2}O_{2} with a molecular weight of 323.19 g/mol. The compound features a quinoline ring system substituted with a bromine atom and a tert-butyl carbamate functional group.

Synthesis typically involves the bromination of 8-hydroxyquinoline followed by reaction with tert-butyl carbamate. This method allows for the introduction of the bromine atom at the 8-position while maintaining the integrity of the quinoline structure, which is crucial for its biological activity .

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit promising antiviral activity. For instance, studies have shown that certain 8-hydroxyquinoline derivatives can inhibit the growth of H5N1 influenza virus with low cytotoxicity levels. Specifically, compounds with electron-withdrawing groups demonstrated increased antiviral potency correlated with their lipophilicity and electronic properties .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. It has shown effectiveness against various Gram-positive bacteria by targeting cell division proteins such as FtsZ. In comparative studies, it exhibited inhibition zones similar to standard antibiotics, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus221×1061\times 10^{-6}
Standard AntibioticStaphylococcus aureus24-

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes by disrupting critical viral proteins or pathways.
  • Disruption of Bacterial Cell Division : By targeting FtsZ, it prevents bacterial cell division, leading to cell death.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives induce ROS formation in cancer cells, leading to apoptosis through oxidative stress mechanisms .

Case Studies and Research Findings

A notable study highlighted the cytotoxic effects of various quinoline derivatives on cancer cell lines such as HeLa and MCF-7. The IC50 values for this compound were found to be significantly lower than those for cisplatin, indicating a higher potency against these cancer types .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHeLa20
This compoundMCF-714
CisplatinHeLa>30

Properties

IUPAC Name

tert-butyl N-(8-bromoquinolin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-7-9-5-4-6-10(15)12(9)16-11/h4-8H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMJXRHCHVNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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